ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate
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Overview
Description
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoesters in the presence of a base, leading to the formation of the imidazo[1,2-a]pyridine core. The hydroxymethyl group can be introduced through subsequent functionalization steps, such as reduction or hydroxymethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of green chemistry principles, such as metal-free and aqueous conditions, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield ethyl 2-(formyl)imidazo[1,2-a]pyridine-5-carboxylate, while reduction of the ester group can produce ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-methanol.
Scientific Research Applications
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the production of agrochemicals, dyes, and materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The hydroxymethyl and ester groups can enhance binding affinity and selectivity by forming hydrogen bonds or hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine-3-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
Imidazo[1,2-a]pyridine-5-carboxamide: Contains an amide group instead of an ester, which can influence its solubility and interaction with biological targets.
Imidazo[1,2-a]pyridine-2-carboxylate: The position of the carboxylate group can alter the compound’s electronic properties and reactivity .
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
CAS No. |
2116612-30-5 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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